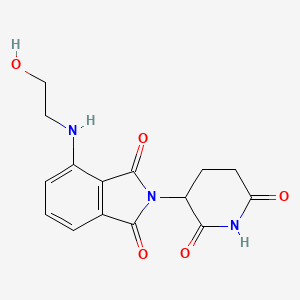![molecular formula C5H7BF3K B13458228 Potassium trifluoro(spiro[2.2]pentan-1-yl)borate](/img/structure/B13458228.png)
Potassium trifluoro(spiro[2.2]pentan-1-yl)borate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Potassium trifluoro({spiro[2.2]pentan-1-yl})boranuide is a chemical compound that has garnered interest in various scientific fields due to its unique structural and chemical properties. This compound features a spiro[2.2]pentane core, which is a bicyclic structure with two fused cyclopropane rings, and a trifluoroborate group, which imparts distinct reactivity and stability characteristics.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of potassium trifluoro({spiro[2.2]pentan-1-yl})boranuide typically involves the reaction of spiro[2.2]pentane derivatives with boron trifluoride etherate in the presence of a suitable base such as potassium hydroxide. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the boron trifluoride complex. The resulting product is then purified through recrystallization or chromatography techniques.
Industrial Production Methods
On an industrial scale, the production of potassium trifluoro({spiro[2.2]pentan-1-yl})boranuide may involve continuous flow reactors to ensure consistent reaction conditions and high yield. The use of automated systems for reagent addition and product separation can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
Potassium trifluoro({spiro[2.2]pentan-1-yl})boranuide undergoes various types of chemical reactions, including:
Substitution Reactions: The trifluoroborate group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can participate in redox reactions, where the boron center undergoes changes in oxidation state.
Coupling Reactions: It can be used in cross-coupling reactions to form carbon-carbon bonds, which are valuable in organic synthesis.
Common Reagents and Conditions
Common reagents used in reactions with potassium trifluoro({spiro[2.2]pentan-1-yl})boranuide include organolithium compounds, Grignard reagents, and transition metal catalysts. Typical reaction conditions involve inert atmospheres (e.g., nitrogen or argon) and anhydrous solvents to prevent moisture-sensitive reactions.
Major Products Formed
The major products formed from reactions involving potassium trifluoro({spiro[2.2]pentan-1-yl})boranuide depend on the specific reaction type. For example, in substitution reactions, the product will be a new compound with the nucleophile replacing the trifluoroborate group. In coupling reactions, the product will be a larger organic molecule with new carbon-carbon bonds.
Aplicaciones Científicas De Investigación
Potassium trifluoro({spiro[2.2]pentan-1-yl})boranuide has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex molecules through coupling reactions.
Biology: The compound can be used to modify biomolecules, such as proteins and nucleic acids, for studying their structure and function.
Medicine: Research is ongoing to explore its potential in drug development, particularly in the synthesis of novel pharmaceuticals.
Industry: It is used in the production of advanced materials, such as polymers and nanomaterials, due to its unique reactivity and stability.
Mecanismo De Acción
The mechanism by which potassium trifluoro({spiro[2.2]pentan-1-yl})boranuide exerts its effects involves the interaction of the trifluoroborate group with various molecular targets. The boron center can form stable complexes with nucleophiles, facilitating substitution and coupling reactions. The spiro[2.2]pentane core provides structural rigidity, which can influence the reactivity and selectivity of the compound in different chemical environments.
Comparación Con Compuestos Similares
Similar Compounds
Potassium trifluoroborate: A simpler compound with similar reactivity but lacking the spiro[2.2]pentane core.
Spiro[2.2]pentane derivatives: Compounds with the same bicyclic structure but different functional groups.
Organoboron compounds: A broad class of compounds with boron centers that exhibit similar reactivity patterns.
Uniqueness
Potassium trifluoro({spiro[2.2]pentan-1-yl})boranuide is unique due to the combination of the spiro[2.2]pentane core and the trifluoroborate group. This combination imparts distinct chemical properties, such as enhanced stability and reactivity, making it valuable in various scientific and industrial applications.
Propiedades
Fórmula molecular |
C5H7BF3K |
|---|---|
Peso molecular |
174.02 g/mol |
Nombre IUPAC |
potassium;trifluoro(spiro[2.2]pentan-2-yl)boranuide |
InChI |
InChI=1S/C5H7BF3.K/c7-6(8,9)4-3-5(4)1-2-5;/h4H,1-3H2;/q-1;+1 |
Clave InChI |
ZILDZMTZAONJFB-UHFFFAOYSA-N |
SMILES canónico |
[B-](C1CC12CC2)(F)(F)F.[K+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Tert-butyl 2,6-diazabicyclo[5.1.0]octane-2-carboxylate](/img/structure/B13458148.png)

![{[(1-Azidopropan-2-yl)oxy]methyl}benzene](/img/structure/B13458167.png)
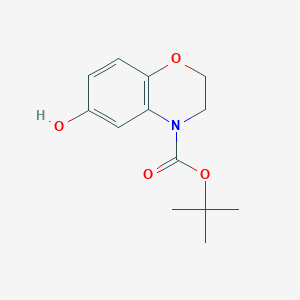

![methyl 2-{6-bromo-1H-pyrrolo[3,2-b]pyridin-1-yl}acetate](/img/structure/B13458176.png)
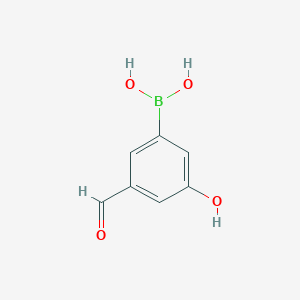
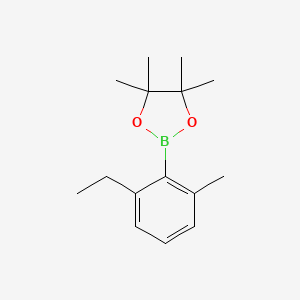
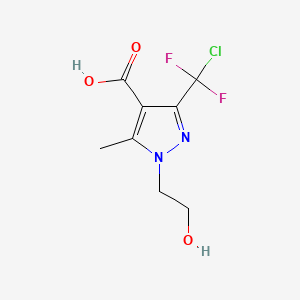
![Ethyl 8-benzyl-10,10-difluoro-8-azabicyclo[4.3.1]decane-1-carboxylate](/img/structure/B13458191.png)
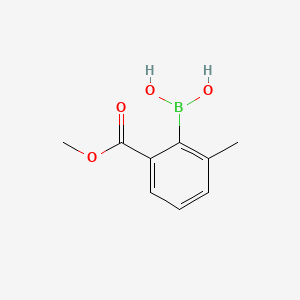
![4,7-dichloro-5H,6H,7H-cyclopenta[b]pyridine](/img/structure/B13458201.png)
![7,7,9,9-Tetrafluoro-3-azabicyclo[3.3.1]nonane hydrochloride](/img/structure/B13458212.png)
